molecular formula C14H23N3S B4558535 1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea CAS No. 730-19-8

1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea

Cat. No.: B4558535
CAS No.: 730-19-8
M. Wt: 265.42 g/mol
InChI Key: HYCYOGKGXROLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiourea group, making it a valuable reagent in synthetic chemistry and a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea typically involves the reaction of 3-diethylaminopropylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds smoothly, yielding the desired thiourea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group into amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interfere with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Dimethylaminopropyl)-3-phenyl-2-thiourea: Similar structure but with a dimethylamino group instead of a diethylamino group.

    1-(3-Diethylaminopropyl)-3-methyl-2-thiourea: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea stands out due to its specific combination of the diethylamino group and the phenyl group, which imparts unique chemical and biological properties. This combination enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3S/c1-3-17(4-2)12-8-11-15-14(18)16-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCYOGKGXROLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223279
Record name Urea, 1-(3-(diethylamino)propyl)-3-phenyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730-19-8
Record name Urea, 1-(3-(diethylamino)propyl)-3-phenyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(3-(diethylamino)propyl)-3-phenyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea
Reactant of Route 2
Reactant of Route 2
1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea
Reactant of Route 3
Reactant of Route 3
1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea
Reactant of Route 4
Reactant of Route 4
1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea
Reactant of Route 5
Reactant of Route 5
1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.